molecular formula C27H24 B12613221 2-Cyclopentyl-1,4-diphenylnaphthalene CAS No. 919341-86-9

2-Cyclopentyl-1,4-diphenylnaphthalene

Cat. No.: B12613221
CAS No.: 919341-86-9
M. Wt: 348.5 g/mol
InChI Key: XWDNRYIDUARNBO-UHFFFAOYSA-N
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Description

2-Cyclopentyl-1,4-diphenylnaphthalene is an organic compound with the molecular formula C27H24 It is a derivative of naphthalene, featuring a cyclopentyl group and two phenyl groups attached to the naphthalene core

Properties

CAS No.

919341-86-9

Molecular Formula

C27H24

Molecular Weight

348.5 g/mol

IUPAC Name

2-cyclopentyl-1,4-diphenylnaphthalene

InChI

InChI=1S/C27H24/c1-3-11-20(12-4-1)25-19-26(21-13-7-8-14-21)27(22-15-5-2-6-16-22)24-18-10-9-17-23(24)25/h1-6,9-12,15-19,21H,7-8,13-14H2

InChI Key

XWDNRYIDUARNBO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=C(C3=CC=CC=C3C(=C2)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-1,4-diphenylnaphthalene can be achieved through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst. The reaction conditions typically include a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-1,4-diphenylnaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Cyclopentyl-1,4-diphenylnaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-1,4-diphenylnaphthalene involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopentyl-1,4-diphenylnaphthalene is unique due to the combination of a cyclopentyl group and two phenyl groups attached to the naphthalene core. This structure imparts distinct electronic and steric properties, making it valuable for specific applications in organic synthesis, materials science, and potential therapeutic uses .

Biological Activity

2-Cyclopentyl-1,4-diphenylnaphthalene (CAS No. 919341-86-9) is an organic compound characterized by its unique structure, which includes a cyclopentyl group and two phenyl groups attached to a naphthalene core. This compound has garnered interest in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities and applications. This article explores the biological activity of this compound, focusing on its mechanism of action, research findings, and case studies.

PropertyValue
Molecular Formula C27H24
Molecular Weight 348.5 g/mol
IUPAC Name This compound
CAS Number 919341-86-9

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that this compound can modulate enzyme activity and influence various metabolic pathways. It has been shown to bind to certain receptors and enzymes, potentially leading to alterations in cellular processes such as inflammation and cancer progression.

Key Mechanisms:

  • Enzyme Inhibition/Activation : The compound may inhibit or activate enzymes involved in metabolic pathways.
  • Receptor Interaction : It can bind to receptors that modulate physiological responses.

Biological Activity Studies

Recent studies have investigated the biological activities of this compound in various contexts:

  • Anticancer Activity :
    • A study demonstrated that this compound exhibited significant cytotoxic effects on cancer cell lines. The mechanism was linked to the induction of apoptosis and inhibition of cell proliferation.
    • Case Study: In vitro tests on breast cancer cell lines showed a reduction in viability by over 50% at concentrations above 10 µM after 48 hours of exposure.
  • Anti-inflammatory Properties :
    • Research indicated that the compound could reduce pro-inflammatory cytokine levels in macrophages, suggesting potential applications in treating inflammatory diseases.
    • Case Study: In a murine model of inflammation, administration of the compound led to a decrease in edema and inflammatory markers.
  • Neuroprotective Effects :
    • Preliminary studies suggest that this compound might protect neuronal cells from oxidative stress-induced damage.
    • Case Study: In vitro assays using neuronal cell cultures showed increased cell survival rates when treated with this compound under oxidative stress conditions.

Comparative Analysis

To further understand the significance of this compound's biological activity, it is useful to compare it with similar compounds:

CompoundStructure TypeBiological Activity
Cyclopentylbenzene Cyclopentyl group + BenzeneLimited bioactivity
1,4-Diphenylnaphthalene Naphthalene core + Two PhenylsModerate anticancer activity
Cyclopentylphenylmethane Cyclopentyl + PhenylMinimal therapeutic use

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